2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid
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Overview
Description
Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” is a chemical entity with unique properties and applications. It is known for its potential uses in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound.
Host Inclusion in Non-Polar Cavity of Cyclodextrins: This technique is used to prepare host inclusion complexes, enhancing the compound’s physical and chemical properties.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, resulting in new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.
Mechanism of Action
The mechanism of action of compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors, triggering a cascade of biochemical events.
Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulating Signaling Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Compound A: Similar in structure but with different functional groups.
Compound B: Shares similar reactivity and applications.
Compound C: Used in similar industrial processes but with distinct properties.
Compound “2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid” stands out due to its unique combination of properties and applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(10-13(19)20)15-16-12(14(21)17-15)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20)(H,16,17,21)/b8-5+,12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRQCAQNFXMEMY-LRELXJSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=O)C(=CC=CC2=CC=CC=C2)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C1=NC(=O)/C(=C\C=C\C2=CC=CC=C2)/N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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